4-[(6,8-Difluoroquinolin-4-yl)amino]benzamide
Overview
Description
4-[(6,8-Difluoroquinolin-4-yl)amino]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with two fluorine atoms at positions 6 and 8, and an amino group at position 4, which is further connected to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 4-[(6,8-Difluoroquinolin-4-yl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 6,8-Difluoroquinoline: This step involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring with fluorine substitutions at positions 6 and 8.
Amination Reaction: The 6,8-difluoroquinoline undergoes an amination reaction to introduce the amino group at position 4.
Formation of Benzamide Moiety: The final step involves the coupling of the amino-substituted quinoline with a benzoyl chloride derivative to form the benzamide moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[(6,8-Difluoroquinolin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the benzamide moiety.
Substitution: The fluorine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(6,8-Difluoroquinolin-4-yl)amino]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-influenza agent due to its ability to inhibit viral replication.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, particularly in the context of viral infections.
Drug Design: The compound serves as a lead structure for the development of new therapeutic agents targeting various diseases.
Chemical Biology: It is employed in the study of molecular mechanisms and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4-[(6,8-Difluoroquinolin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as viral RNA polymerase. The compound inhibits the activity of the polymerase, thereby preventing viral replication and propagation . The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
4-[(6,8-Difluoroquinolin-4-yl)amino]benzamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substitutions.
Mefloquine: Another antimalarial agent with a fluorinated quinoline ring.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, used to treat bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern and its potential application as an antiviral agent, distinguishing it from other quinoline-based compounds.
Properties
IUPAC Name |
4-[(6,8-difluoroquinolin-4-yl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-10-7-12-14(5-6-20-15(12)13(18)8-10)21-11-3-1-9(2-4-11)16(19)22/h1-8H,(H2,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWXQNOETAJLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=C(C=C(C3=NC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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